3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile
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Overview
Description
3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile is an organic compound with the molecular formula C9H8N4 and a molecular weight of 172.19 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its stability and diverse applications in various fields . This compound is often used in chemical synthesis and research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile typically involves the reaction of benzotriazole with a suitable nitrile compound under controlled conditions . One common method involves the reaction of benzotriazole with 3-bromopropionitrile in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes . The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted benzotriazole derivatives.
Reduction: Formation of 3-(1H-1,2,3-benzotriazol-1-yl)propanamine.
Oxidation: Formation of oxidized benzotriazole derivatives.
Scientific Research Applications
3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways . The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,3-Benzotriazol-1-yl)butanoic acid
- 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
- 3-(1H-1,2,3-Benzotriazol-1-yl)-N’-((2-Hydroxy-1-naphthyl)methylene)propanohydrazide
Uniqueness
3-(1H-1,2,3-benzotriazol-1-yl)propanenitrile is unique due to its specific structural features, including the presence of both a benzotriazole moiety and a nitrile group . This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(benzotriazol-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMOBWUFLHVUBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287891 |
Source
|
Record name | 3-(1H-benzotriazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-09-4 |
Source
|
Record name | NSC53149 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1H-benzotriazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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